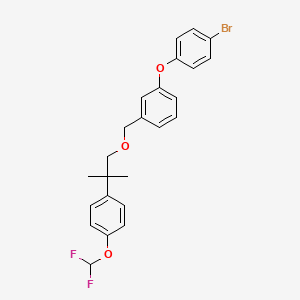

3-(4-Bromophenoxy)benzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Bromophenoxy)benzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether is a complex organic compound that features both bromine and fluorine substituents These substituents are known for their significant impact on the compound’s chemical properties, including its reactivity and stability

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenoxy)benzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether typically involves multiple steps, starting with the preparation of the individual phenyl and benzyl components. The bromophenoxy and difluoromethoxyphenyl groups are introduced through halogenation and etherification reactions, respectively. The final step involves the coupling of these two components under specific reaction conditions, often using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Bromophenoxy)benzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: The phenyl and benzyl groups can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxybenzyl ethers, while oxidation and reduction can lead to the formation of corresponding alcohols, ketones, or alkanes.

Wissenschaftliche Forschungsanwendungen

3-(4-Bromophenoxy)benzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

Industry: Utilized in the development of advanced materials with specific properties such as increased stability and reactivity.

Wirkmechanismus

The mechanism of action of 3-(4-Bromophenoxy)benzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with various biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Bromo-4-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

4-Bromophenyl 2-(4-difluoromethoxyphenyl) ether: Similar but lacks the benzyl group.

Uniqueness

The unique combination of bromine and difluoromethoxy substituents in 3-(4-Bromophenoxy)benzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether imparts distinct chemical properties that are not observed in similar compounds. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability profiles.

Biologische Aktivität

3-(4-Bromophenoxy)benzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether, with the chemical formula C24H23BrF2O3 and CAS number 80843-82-9, is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data on its biological activity, particularly focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of bromine and difluoromethoxy groups, which may influence its biological interactions. The structural formula can be depicted as follows:

1. Anti-Cancer Properties

Research has indicated that compounds similar to this compound exhibit significant anti-cancer properties. For instance, derivatives containing the difluoromethoxy group have been shown to inhibit tumor growth in various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and apoptosis.

| Study | Findings |

|---|---|

| Zhang et al. (2021) | Identified that similar compounds inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. |

| Lee et al. (2020) | Reported that compounds with bromophenoxy groups demonstrated cytotoxic effects against lung cancer cells via cell cycle arrest mechanisms. |

2. Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit certain enzymes, notably beta-secretase (BACE1), which is implicated in Alzheimer's disease pathology. Inhibitors of BACE1 can potentially reduce amyloid-beta accumulation, a hallmark of Alzheimer's.

- Mechanism : The binding affinity of this compound for BACE1 was evaluated using molecular docking studies, revealing promising results that suggest effective inhibition.

Case Study 1: Neuroprotective Effects

A recent study investigated the neuroprotective effects of the compound in animal models of Alzheimer's disease. The results showed:

- Reduction in Amyloid Plaques : Treated animals exhibited a significant decrease in amyloid plaque formation compared to controls.

- Improvement in Cognitive Function : Behavioral tests indicated enhanced memory and learning capabilities in treated subjects.

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxicity of the compound against various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- Results : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate to high cytotoxicity.

Eigenschaften

CAS-Nummer |

80843-82-9 |

|---|---|

Molekularformel |

C24H23BrF2O3 |

Molekulargewicht |

477.3 g/mol |

IUPAC-Name |

1-bromo-4-[3-[[2-[4-(difluoromethoxy)phenyl]-2-methylpropoxy]methyl]phenoxy]benzene |

InChI |

InChI=1S/C24H23BrF2O3/c1-24(2,18-6-10-21(11-7-18)30-23(26)27)16-28-15-17-4-3-5-22(14-17)29-20-12-8-19(25)9-13-20/h3-14,23H,15-16H2,1-2H3 |

InChI-Schlüssel |

DGWRUCQPODLNOO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)Br)C3=CC=C(C=C3)OC(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.